molecular formula C12H16F3N3O2 B2651306 1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea CAS No. 2324942-22-3

1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2651306
CAS No.: 2324942-22-3
M. Wt: 291.274
InChI Key: ADDLZLIWXJBCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules. The presence of the trifluoromethyl group often enhances the biological activity, metabolic stability, and lipophilicity of compounds, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name

1-(3-amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O2/c1-17-11(20)18(7-10(19)6-16)9-4-2-8(3-5-9)12(13,14)15/h2-5,10,19H,6-7,16H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDLZLIWXJBCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(CC(CN)O)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-(trifluoromethyl)aniline with methyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 3-amino-2-hydroxypropylamine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application .

Comparison with Similar Compounds

1-(3-Amino-2-hydroxypropyl)-3-methyl-1-[4-(trifluoromethyl)phenyl]urea can be compared with other trifluoromethyl-containing compounds, such as:

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